An In-depth Technical Guide to the Structural Isomers and Properties of (Trimethoxyphenyl)methanamine
An In-depth Technical Guide to the Structural Isomers and Properties of (Trimethoxyphenyl)methanamine
Abstract
The substitution pattern of methoxy groups on a phenyl ring profoundly influences the physicochemical and pharmacological properties of benzylamine derivatives. This technical guide provides a detailed examination of (2,4,5-Trimethoxyphenyl)methanamine and its key structural isomers, including the 3,4,5- and 2,4,6-substituted analogues. We delve into the synthesis, comparative properties, and analytical methodologies required to differentiate these closely related compounds. This document serves as a crucial resource for researchers in medicinal chemistry, pharmacology, and analytical science, offering field-proven insights into the structure-activity relationships (SAR) that govern this chemical class and providing detailed, reproducible protocols for their synthesis and analysis.
Introduction: Beyond Phenethylamines
The study of psychoactive compounds has historically focused on phenethylamine scaffolds, such as mescaline, which is (3,4,5-trimethoxyphenyl)ethanamine. However, the seemingly subtle modification of shortening the ethylamine side-chain to a methanamine (benzylamine) creates a distinct class of compounds with potentially unique pharmacological profiles. This guide focuses on this under-explored class: the (Trimethoxyphenyl)methanamines.
Isomerism is a critical determinant of biological activity. The precise placement of the three methoxy substituents on the phenyl ring dictates the molecule's polarity, steric profile, and electronic distribution. These factors, in turn, govern how the molecule interacts with biological targets, such as G-protein coupled receptors (GPCRs) or monoamine transporters. While research into 2,4,5-trisubstituted phenethylamines and amphetamines has been extensive due to their high potency, the corresponding benzylamine derivatives represent a frontier for new discovery.[1][2] This guide will elucidate the known characteristics of (2,4,5-Trimethoxyphenyl)methanamine and compare it with its key positional isomers to build a foundational understanding of their structure-activity relationships.
Caption: Positional isomerism in trimethoxybenzylamines.
Isomer Profiles: A Comparative Analysis
The location of the electron-donating methoxy groups significantly alters the properties of the benzylamine core. We will examine three key isomers to illustrate this principle.
The Target Compound: (2,4,5-Trimethoxyphenyl)methanamine
This isomer is structurally related to the potent psychedelic 2,4,5-trimethoxyamphetamine (TMA-2).[3] Its synthesis typically originates from 2,4,5-trimethoxybenzaldehyde, a versatile building block used in the creation of various bioactive compounds.[4]
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Synthesis: The most direct and common laboratory-scale synthesis is the reductive amination of 2,4,5-trimethoxybenzaldehyde. This one-pot reaction involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ to the primary amine. Reagents like sodium cyanoborohydride (NaBH₃CN) are particularly effective as they selectively reduce the protonated iminium ion over the starting aldehyde.[5]
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Properties: Data on the pharmacological properties of this specific methanamine is scarce in peer-reviewed literature. However, based on the SAR of related phenethylamines, it is hypothesized to have affinity for serotonergic (5-HT) receptors. The 2,4,5-substitution pattern is known to confer significant psychedelic activity in the amphetamine series.[2] Shortening the side chain from an ethylamine to a methanamine is expected to alter receptor binding and functional activity, though the precise effects remain to be elucidated.
The Mescaline Analogue: (3,4,5-Trimethoxyphenyl)methanamine
This isomer is the direct benzylamine counterpart to mescaline. It serves as a valuable tool for studying the SAR of the ethylamine side chain in psychedelic phenethylamines.[6][7]
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Synthesis: Similar to its 2,4,5-isomer, it is readily synthesized from 3,4,5-trimethoxybenzaldehyde.[8][9] This starting material is a well-known intermediate for various pharmaceuticals, including the antibacterial drug Trimethoprim.[9]
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Properties: As a chemical intermediate, it is a key building block for constructing diverse molecular scaffolds in drug discovery.[10] Its structure allows for versatile reactions to create novel drug candidates.[10] While mescaline's psychedelic effects are well-documented, the activity of this benzylamine analogue is not extensively reported, highlighting a significant gap in the literature.
The Symmetric Isomer: (2,4,6-Trimethoxyphenyl)methanamine
The high degree of symmetry in this isomer can influence its crystalline structure and potentially its binding affinity and selectivity for biological targets.
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Synthesis: Synthesized from 2,4,6-trimethoxybenzaldehyde, this compound has been investigated for potential anticancer properties.[11]
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Properties: Some in vitro studies have suggested that 2,4,6-trimethoxybenzylamine can induce apoptosis in cancer cell lines (MCF-7) and may inhibit nutrient transporters.[11] This suggests a pharmacological profile potentially distinct from the classic serotonergic activity associated with psychedelic phenethylamines.
Comparative Physicochemical Data
Quantitative data provides a clear basis for comparing the isomers. The following table summarizes their key properties based on available literature and chemical database information.
| Property | (2,4,5-Trimethoxyphenyl)methanamine | (3,4,5-Trimethoxyphenyl)methanamine | (2,4,6-Trimethoxyphenyl)methanamine |
| CAS Number | 154584-98-2[12] | 18638-99-8[13] | 77648-20-5[11][14] |
| Molecular Formula | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ | C₁₀H₁₅NO₃ |
| Molar Mass | 197.23 g/mol | 197.23 g/mol [15] | 197.23 g/mol [11] |
| Appearance | Not specified | Liquid[15] | Solid |
| Melting Point | Not specified | 227-229 °C (in DMF)[13] | 59.0 °C[11] |
| Boiling Point | Not specified | 121 °C / 0.05 mmHg[13] | 165.0 °C[11] |
| Density | Not specified | 1.155 g/mL at 25 °C[13] | Not specified |
Methodologies: Synthesis and Analysis
Trustworthy and reproducible protocols are the bedrock of scientific integrity. This section provides detailed, self-validating methodologies for the synthesis and analysis of these isomers.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes the synthesis of (2,4,5-Trimethoxyphenyl)methanamine from its corresponding aldehyde.
Objective: To synthesize (2,4,5-Trimethoxyphenyl)methanamine with high purity.
Materials:
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2,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
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Methanol (anhydrous)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4,5-trimethoxybenzaldehyde (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol. Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen).
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Reduction: After 30 minutes of stirring, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: This staged addition controls the reaction rate and prevents overheating. NaBH₃CN is chosen for its selectivity for the iminium ion over the aldehyde.[5]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Workup - Quenching: Carefully quench the reaction by adding 1M HCl dropwise until the pH is ~2 to decompose any remaining NaBH₃CN.
-
Workup - Basification: Basify the mixture to pH ~10-11 with 1M NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Causality: These washes remove residual acid and salts, purifying the product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amine can be further purified by silica gel column chromatography or by conversion to its hydrochloride salt and recrystallization.
Caption: Workflow for the reductive amination synthesis.
Analytical Protocol: Isomer Differentiation by GC-MS
Differentiating positional isomers is a common analytical challenge, as they often have identical mass spectra under electron ionization (EI).[16][17] Chromatographic separation is therefore essential.
Objective: To separate and identify a mixture of (2,4,5-), (3,4,5-), and (2,4,6-Trimethoxyphenyl)methanamine isomers.
Instrumentation:
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Gas Chromatograph (GC) with a mid-polarity capillary column (e.g., DB-17MS or similar). Causality: A mid-polarity phase provides differential interaction with the isomers based on subtle differences in their dipole moments, enabling separation that might not be achieved on a standard non-polar column.[16]
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Mass Spectrometer (MS) detector.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the isomer mixture in methanol. If peak tailing is observed, derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and may also yield unique fragmentation patterns for easier identification.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. Causality: This temperature program ensures elution of the compounds while providing sufficient time on the column for separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify peaks based on their retention times. While the mass spectra of the underivatized amines may be very similar, their elution order will be consistent. The derivatized samples may show more distinct mass spectra, aiding in unequivocal identification.
Caption: Workflow for GC-MS analysis of positional isomers.
Conclusion and Future Directions
The (Trimethoxyphenyl)methanamines are a compelling class of compounds whose properties are highly dependent on their isomeric structure. The 2,4,5-isomer is of interest due to its relation to potent psychoactive phenethylamines, the 3,4,5-isomer is crucial for dissecting the SAR of mescaline, and the 2,4,6-isomer has shown potential in unrelated therapeutic areas like oncology.
This guide has established a framework for their synthesis, comparison, and analysis. However, significant gaps in knowledge remain. The foremost area for future research is the systematic pharmacological characterization of these isomers. In-vitro receptor binding and functional assays, particularly at the 5-HT receptor subtypes, are necessary to understand their potential as CNS agents. Furthermore, metabolic studies are needed to determine their fate in biological systems. By filling these gaps, the scientific community can fully elucidate the therapeutic and research potential of this versatile chemical scaffold.
References
-
Ewald, A.H., and Maurer, H.H. (2009). 2,5-dimethoxyamphetamine-derived designer drugs: Studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. Toxicology Letters, 188(1), 59-65. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. PharmaChem. [Link]
-
Glatfelter, G. C., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13. [Link]
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
-
Borooah, R., et al. (2018). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach. Journal of Chromatography B, 1092, 334-343. [Link]
-
De, A. U., & Pal, D. (1982). Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity. Arzneimittel-Forschung, 32(10), 1223-5. [Link]
-
Hardman, H. F., Haavik, C. O., & Seevers, M. H. (1973). Relationship of the structure of mescaline and seven analogs to toxicity and behavior in five species of laboratory animals. Toxicology and Applied Pharmacology, 25(2), 299-309. [Link]
-
ChemBK. (2024). 3,4,5-Trimethoxybenzylamine. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Kulsing, C., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 243, 116005. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2023). 3,4,5-Trimethoxybenzaldehyde. [Link]
-
Namera, A., et al. (2007). Discrimination and identification of the six aromatic positional isomers of trimethoxyamphetamine (TMA) by gas chromatography-mass spectrometry. Journal of Mass Spectrometry, 42(11), 1464-1471. [Link]
Sources
- 1. Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Quantitative structure-activity studies on hallucinogenic mescaline analogs using modified first order valence connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relationship of the structure of mescaline and seven analogs to toxicity and behavior in five species of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. biosynth.com [biosynth.com]
- 12. 2,4,5-TRIMETHOXYBENZYLAMINE | 154584-98-2 [amp.chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. scbt.com [scbt.com]
- 15. (3,4,5-Trimethoxyphenyl)methanamine | CymitQuimica [cymitquimica.com]
- 16. Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography-Mass Spectrometry Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
